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molecular formula C8H8NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
M. Wt: 207.20 g/mol
InChI Key: OMSKWMHSUQZBRS-UHFFFAOYSA-N
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Patent
US04298522

Procedure details

20.6 g (0.1 mole) of sodium 4-vinylbenzenesulfonate was added to 200 ml of chloroform, and with stirring, 27.1 g (0.13 mole) of phosphorus pentachloride was gradually added at 5° C. After the addition, the mixture was stirred further for 1 hour. Chloroform was removed, and the product was washed with water and purified with ether to afford 16.3 g (yield 80.5%) of 4-vinylbenzenesulfonyl chloride. The resulting 4-vinylbenzenesulfonyl chloride was dissolved in 200 ml of toluene, and 14.8 g (0.08 mole) of p-aminodiphenylamine and 8 g of triethylamine were gradually added to the resulting solution. The mixture was stirred at 0° C. for 2 hours. The resulting precipitate was separated to afford 23.4 g (yield 83%) of N-(4-anilino)-phenyl-4-vinylbenzenesulfonamide having a melting point of 135° C.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([O-:12])(=O)=[O:10])=[CH:5][CH:4]=1)=[CH2:2].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:15]>C(Cl)(Cl)Cl>[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([Cl:15])(=[O:12])=[O:10])=[CH:5][CH:4]=1)=[CH2:2] |f:0.1|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
27.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred further for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Chloroform was removed
WASH
Type
WASH
Details
the product was washed with water
CUSTOM
Type
CUSTOM
Details
purified with ether

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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